molecular formula C22H25ClN2 B3998624 N,N-dimethyl-N',N'-bis(3-phenylprop-2-ynyl)ethane-1,2-diamine;hydrochloride

N,N-dimethyl-N',N'-bis(3-phenylprop-2-ynyl)ethane-1,2-diamine;hydrochloride

Cat. No.: B3998624
M. Wt: 352.9 g/mol
InChI Key: PCXPXXSNACVNEF-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’,N’-bis(3-phenylprop-2-ynyl)ethane-1,2-diamine;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a diamine backbone with phenylprop-2-ynyl groups attached, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’,N’-bis(3-phenylprop-2-ynyl)ethane-1,2-diamine;hydrochloride typically involves the reaction of N,N-dimethylethylenediamine with phenylprop-2-ynyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is often subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’,N’-bis(3-phenylprop-2-ynyl)ethane-1,2-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The phenylprop-2-ynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N-dimethyl-N’,N’-bis(3-phenylprop-2-ynyl)ethane-1,2-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N,N-dimethyl-N’,N’-bis(3-phenylprop-2-ynyl)ethane-1,2-diamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethylenediamine: A simpler diamine with similar structural features.

    N,N’-dimethyl-1,2-diaminocyclohexane: Another diamine with a cyclohexane backbone.

    N,N’-dimethyl-1,3-propanediamine: A diamine with a propanediamine backbone.

Uniqueness

N,N-dimethyl-N’,N’-bis(3-phenylprop-2-ynyl)ethane-1,2-diamine;hydrochloride is unique due to its phenylprop-2-ynyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-N',N'-bis(3-phenylprop-2-ynyl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2.ClH/c1-23(2)19-20-24(17-9-15-21-11-5-3-6-12-21)18-10-16-22-13-7-4-8-14-22;/h3-8,11-14H,17-20H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXPXXSNACVNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC#CC1=CC=CC=C1)CC#CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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